5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(12(3)9-15(14)22-5)23(20,21)19-17-8-6-7-13(4)18-17/h6-11H,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNFFPPNZIBUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Sulfonamides, including the compound , are known for their antibacterial properties. They function primarily as inhibitors of bacterial folic acid synthesis by mimicking p-aminobenzoic acid (PABA), which is essential for bacterial growth. Recent studies have shown that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research indicates that sulfonamide derivatives can also exhibit anticancer effects. The compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer types. For instance, studies have demonstrated that modifications in the pyridine ring can enhance the cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides has been documented in several studies. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. In vivo studies have shown promising results in reducing inflammation markers .
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics lend themselves to applications in agricultural chemistry. Sulfonamide derivatives have been explored as potential pesticides due to their ability to inhibit specific biochemical pathways in pests. Research has indicated that certain formulations can effectively reduce pest populations while being less harmful to non-target species .
Herbicide Development
Additionally, the compound has been investigated for its herbicidal properties. Its mechanism of action involves disrupting metabolic processes in plants, making it a candidate for developing selective herbicides that target specific weed species without affecting crops .
Material Science Applications
Polymer Chemistry
In material science, sulfonamide compounds are being studied for their role as additives in polymer formulations. They can enhance thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .
Nanotechnology
The incorporation of sulfonamide derivatives into nanomaterials has shown promise in creating multifunctional materials with enhanced properties. For instance, research is ongoing into their use in drug delivery systems where they can improve the solubility and bioavailability of poorly water-soluble drugs .
Case Studies
Mechanism of Action
The mechanism of action of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from the Benzenesulfonamide Family
BH50697: 2-Ethoxy-5-Isopropyl-4-Methyl-N-(6-Methyl-2-Pyridinyl)Benzenesulfonamide
A closely related analog, BH50697 (C₁₈H₂₄N₂O₃S, MW 348.46 g/mol), shares the 5-isopropyl and 6-methylpyridinyl substituents but differs in positions 2 and 4: it has a 2-ethoxy (-OC₂H₅) and 4-methyl (-CH₃) group instead of the target compound’s 2-methyl and 4-methoxy . Key comparisons include:
- Steric Effects : The bulkier ethoxy group at position 2 in BH50697 may introduce steric hindrance in protein binding, whereas the target’s smaller methyl group allows closer interactions with hydrophobic pockets.
- Electronic Effects: The methoxy group in the target compound is a stronger electron donor than BH50697’s methyl, altering charge distribution and hydrogen-bonding capacity.
Table 1: Substituent and Property Comparison
| Compound | Position 2 | Position 4 | Position 5 | Pyridinyl Group | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Methyl | Methoxy | Isopropyl | 6-Methyl | ~334.44* |
| BH50697 | Ethoxy | Methyl | Isopropyl | 6-Methyl | 348.46 |
*Estimated based on structural adjustments from BH50697.
Functional Analogues in Medicinal Chemistry
N-[(2-Substituted-Styryl)-5-Chloro-8-Hydroxyquinolin-7-yl]-Benzenesulfonamides
highlights benzenesulfonamides with styrylquinoline moieties, such as derivatives bearing nitro (-NO₂) or hydroxyl (-OH) groups, which exhibit HIV integrase (HIV IN) inhibitory activity . Unlike the target compound, these analogues prioritize electronegative substituents for enzyme interaction:
- Hydroxyl vs. Methoxy: Free hydroxyl groups in styrylquinoline derivatives enhance HIV IN inhibition (IC₅₀ ~0.8 µM) by forming hydrogen bonds with catalytic residues. The target’s methoxy group may reduce this activity due to weaker polarity.
- Nitro Groups : Nitro substituents in ’s compounds improve binding via π-π stacking and charge transfer. The absence of such groups in the target compound suggests divergent therapeutic targets.
Schiff Base Sulfonamides with Azomethine Linkages
The Schiff base (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide () introduces an azomethine (-CH=N-) bridge, enabling chelation with metal ions and nonlinear optical (NLO) properties . Key distinctions from the target compound include:
- Synthetic Routes : The Schiff base requires condensation of an amine and aldehyde, whereas the target compound is synthesized via sulfonylation of a substituted aniline.
- Spectroscopic Profiles : The azomethine linkage in Schiff bases produces distinct FT-IR stretches (~1600 cm⁻¹ for C=N) and ¹H NMR shifts (δ 8.3–8.5 ppm for imine protons), absent in the target compound .
Biological Activity
5-Isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique substituents, may exhibit various pharmacological effects, particularly in the realms of anti-cancer and anti-inflammatory activities.
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 334.43 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
Recent studies have highlighted the biological activities associated with compounds similar to this compound. These activities can be categorized into several key areas:
Anticancer Activity
- Mechanism of Action : Compounds within this class have shown promising results in inhibiting cancer cell proliferation. For instance, sulfonamide derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells.
- Selectivity : The selectivity index for certain compounds indicates a preferential toxicity towards cancer cells over normal cells, which is crucial for minimizing side effects during treatment.
Anti-inflammatory Effects
Sulfonamides have also been noted for their anti-inflammatory properties. In particular, they can inhibit pathways involved in inflammation, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Study on Antiviral Activity : A related compound demonstrated antiviral activity against influenza viruses, showcasing its potential beyond anticancer applications. This study highlighted a reduction in viral load and improved survival rates in infected models, indicating a multifaceted biological profile for sulfonamide derivatives .
- Safety and Toxicity Assessments : In vivo studies conducted on healthy mice indicated that certain sulfonamide compounds possess favorable safety profiles at high doses, suggesting that they may be viable candidates for further clinical development .
- Structure-Activity Relationship (SAR) : Research into the SAR of benzenesulfonamides has revealed critical insights into how structural modifications can enhance biological activity while reducing toxicity. This approach is essential for optimizing lead compounds for drug development .
Q & A
Q. How can experimental design methods optimize the synthesis of 5-isopropyl-4-methoxy-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide?
Methodological Answer: Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, factorial designs can identify interactions between variables, while response surface methodology (RSM) refines conditions for maximum yield and purity. Key steps include:
- Factor Screening: Prioritize variables (e.g., reaction time, stoichiometry) using Plackett-Burman designs.
- Optimization: Apply Box-Behnken or Central Composite Designs to map optimal conditions.
- Validation: Confirm robustness via triplicate runs under predicted optimal settings.
Reference: Experimental design principles in chemical synthesis are validated in studies leveraging DoE for reaction optimization .
Q. What analytical techniques are recommended for structural characterization of this sulfonamide derivative?
Methodological Answer: A multi-technique approach ensures accurate structural elucidation:
| Technique | Application | Key Parameters |
|---|---|---|
| X-ray Crystallography | Definitive 3D structure determination | Resolution < 1.0 Å, R-factor < 0.05 |
| NMR Spectroscopy | Functional group validation (e.g., methoxy, pyridinyl protons) | ¹H/¹³C NMR, 2D-COSY/HSQC for connectivity |
| HRMS | Molecular formula confirmation | Mass accuracy < 2 ppm |
| FT-IR | Sulfonamide S=O and N-H stretch identification | 1350–1300 cm⁻¹ (asymmetric S=O), 1170–1150 cm⁻¹ (symmetric S=O) |
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Methodological Answer: Initial pharmacological profiling should focus on target-specific assays:
- Enzyme Inhibition: Use fluorescence-based or radiometric assays (e.g., kinase or protease targets).
- Cellular Uptake: Quantify intracellular concentration via LC-MS/MS under physiologically relevant conditions.
- Cytotoxicity: Screen against human cell lines (e.g., HEK293, HepG2) using MTT/WST-1 assays.
Note: Sulfonamides often exhibit varied bioactivity depending on substituent positioning, necessitating SAR studies .
Advanced Research Questions
Q. How can computational modeling improve reaction pathway predictions for derivatives of this compound?
Methodological Answer: Quantum mechanical (QM) methods (e.g., DFT) and reaction path search algorithms (e.g., GRRM) enable mechanistic insights:
- Transition State Analysis: Identify rate-limiting steps using QM/MM simulations.
- Solvent Effects: Apply COSMO-RS to model solvation energetics.
- High-Throughput Screening: Combine with machine learning (ML) to predict viable synthetic routes.
Reference: Integrated computational-experimental frameworks are validated in reaction design studies .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Meta-Analysis: Compare datasets using standardized metrics (e.g., IC₅₀, Ki values).
- Purity Validation: Re-characterize compounds via HPLC (>98% purity) and elemental analysis.
- Orthogonal Assays: Confirm activity in cell-free vs. cell-based systems.
Example: Sulfonamide bioactivity variations are documented in crystallographic and biochemical studies, highlighting conformational flexibility .
Q. What advanced purification strategies are suitable for isolating this compound from complex mixtures?
Methodological Answer: Leverage separation technologies tailored to sulfonamide properties:
| Method | Conditions | Efficiency |
|---|---|---|
| Preparative HPLC | C18 column, acetonitrile/water gradient | Purity >99% |
| Crystallization | Solvent pair screening (e.g., EtOAc/hexane) | Polymorph control via cooling rates |
| Membrane Separation | Nanofiltration (MWCO 500 Da) | Scalable for continuous processes |
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of this compound?
Methodological Answer: Isotopic tracers enable tracking of metabolic or synthetic pathways:
- Metabolic Fate: Use ¹³C-labeled pyridinyl groups in mass spectrometry imaging.
- Kinetic Isotope Effects (KIE): Compare ¹²C/¹³C reaction rates to infer rate-determining steps.
- NMR Studies: ¹⁵N labels resolve sulfonamide protonation states in pH-dependent studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
